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Compound of Interest

Compound Name: 5-Methoxy-2-tetralone

Cat. No.: B030793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 5-Methoxy-2-
tetralone and its key regioisomers, 6-Methoxy-2-tetralone and 7-Methoxy-2-tetralone. The

differentiation of these closely related structures is crucial in synthetic chemistry and drug

development, where precise structural confirmation is paramount. This document summarizes

key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), supported by experimental data, to facilitate the unambiguous identification

of these compounds.

Introduction to Methoxy-2-tetralones
5-Methoxy-2-tetralone and its regioisomers are important intermediates in the synthesis of a

variety of biologically active molecules. Their structural similarity, differing only in the position of

the methoxy group on the aromatic ring, presents a challenge for characterization.

Spectroscopic techniques provide a powerful toolset for their differentiation by probing the

unique electronic and vibrational environments of each molecule.

Spectroscopic Data Comparison
The following sections and tables summarize the key spectroscopic data for 5-Methoxy-2-
tetralone, 6-Methoxy-2-tetralone, and 7-Methoxy-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly

sensitive to their local electronic environment, which is influenced by the position of the

electron-donating methoxy group.

¹H NMR Spectra Comparison

The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region,

allowing for their differentiation. The aliphatic protons also exhibit subtle differences in their

chemical shifts. The methoxy group consistently appears as a singlet.[1]

¹³C NMR Spectra Comparison

The ¹³C NMR spectra provide a clear distinction between the isomers, particularly in the

chemical shifts of the aromatic carbons. The position of the methoxy group significantly

influences the electron density distribution in the benzene ring, leading to characteristic shifts

for the carbon atoms. Aromatic methoxy carbons typically resonate between 46 and 69 ppm.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound δ (ppm) Ar-H δ (ppm) -OCH₃ δ (ppm) Aliphatic-H

5-Methoxy-2-tetralone

7.18 (t, J=7.9 Hz, 1H),

6.75 (d, J=7.9 Hz,

1H), 6.69 (d, J=7.9

Hz, 1H)

3.82 (s, 3H)

3.59 (s, 2H), 3.00 (t,

J=6.5 Hz, 2H), 2.50 (t,

J=6.5 Hz, 2H)

6-Methoxy-2-tetralone

7.01 (d, J=8.04 Hz,

1H), 6.76 (s, 1H), 6.73

(d, J=2.72 Hz, 1H)

3.79 (s, 3H)

3.51 (s, 2H), 3.01 (t,

J=6.61 Hz, 2H), 2.52

(t, J=6.61 Hz, 2H)[2]

7-Methoxy-2-tetralone

7.05 (d, J=8.4 Hz,

1H), 6.70 (dd, J=8.4,

2.6 Hz, 1H), 6.64 (d,

J=2.6 Hz, 1H)

3.79 (s, 3H)

3.50 (s, 2H), 2.93 (t,

J=6.0 Hz, 2H), 2.48 (t,

J=6.0 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound δ (ppm) C=O δ (ppm) Ar-C δ (ppm) -OCH₃
δ (ppm)
Aliphatic-C

5-Methoxy-2-

tetralone
210.1

156.4, 133.5,

126.9, 121.3,

118.4, 108.2

55.4 48.1, 38.9, 23.5

6-Methoxy-2-

tetralone
210.9

158.5, 137.9,

129.1, 125.2,

112.4, 112.3

55.3
44.2, 38.1,

28.6[2]

7-Methoxy-2-

tetralone
211.5

158.0, 138.8,

129.8, 125.1,

112.9, 112.8

55.3 47.9, 39.4, 30.0

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The position of the methoxy group

and the carbonyl group gives rise to characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound ν(C=O)
ν(C-O-C)
aromatic

ν(C-H)
aromatic

ν(C-H)
aliphatic

5-Methoxy-2-

tetralone
~1715 ~1260, ~1030 ~3050 ~2940, ~2835

6-Methoxy-2-

tetralone
~1710 ~1250, ~1040 ~3060 ~2930, ~2830

7-Methoxy-2-

tetralone
1713 1259, 1035 3006 2948, 2836

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. All three isomers have the same molecular formula, C₁₁H₁₂O₂, and therefore

the same nominal molecular weight (176 g/mol ).[3] However, the relative abundances of
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fragment ions can differ due to the influence of the methoxy group's position on bond stabilities

and fragmentation pathways. The molecular ion peak (M⁺) is expected at m/z 176 for all three

compounds.[3][4]

Table 4: Mass Spectrometry Data (m/z and relative intensity)

Compound M⁺ (m/z) Key Fragment Ions (m/z)

5-Methoxy-2-tetralone 176 148, 133, 120, 105, 91, 77

6-Methoxy-2-tetralone 176 148, 133, 120, 105, 91[4]

7-Methoxy-2-tetralone 176 148, 134, 106, 91, 78[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) was used for data

acquisition.

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR: Standard proton spectra were acquired with a pulse width of 30-45 degrees and a

relaxation delay of 1-2 seconds.

¹³C NMR: Proton-decoupled ¹³C NMR spectra were obtained using a standard pulse

program.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
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Sample Preparation: For solid samples, a small amount of the compound was placed directly

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Liquid samples

were analyzed as a thin film between salt plates (NaCl or KBr).

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas

chromatograph (GC), was used.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe or through a GC column.

Ionization: Electron ionization was performed at a standard energy of 70 eV.

Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-500.

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 5-
Methoxy-2-tetralone regioisomers.
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Workflow for Spectroscopic Comparison of Methoxy-2-tetralone Isomers

Regioisomers
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Data Analysis and Comparison
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Caption: Workflow for Spectroscopic Comparison.

Conclusion
The spectroscopic data presented in this guide demonstrate that while 5-Methoxy-2-tetralone
and its regioisomers, 6-Methoxy-2-tetralone and 7-Methoxy-2-tetralone, are structurally similar,

they can be reliably distinguished using a combination of ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry. The most significant differences are observed in the NMR spectra, particularly in

the chemical shifts of the aromatic protons and carbons, which are directly influenced by the
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position of the methoxy group. This comparative guide serves as a valuable resource for

researchers in the fields of organic synthesis and medicinal chemistry for the accurate

identification and characterization of these important synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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